1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene
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Overview
Description
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is an organic compound with the molecular formula C12H14BrIO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a {[(2-iodocyclopentyl)oxy]methyl} group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene typically involves multi-step organic reactions. One common method is the bromination of 4-{[(2-iodocyclopentyl)oxy]methyl}benzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but lacks the {[(2-iodocyclopentyl)oxy]methyl} group.
1-Bromo-4-{[(2-methylallyl)oxy]benzene: Similar in structure but has a different substituent group at the 4-position.
Uniqueness
1-Bromo-4-{[(2-iodocyclopentyl)oxy]methyl}benzene is unique due to the presence of both bromine and iodine atoms, as well as the {[(2-iodocyclopentyl)oxy]methyl} group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H14BrIO |
---|---|
Molecular Weight |
381.05 g/mol |
IUPAC Name |
1-bromo-4-[(2-iodocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14BrIO/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
InChI Key |
VFQRBMOSOVSXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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